Bis(2-methylpentyl)phosphinic acid
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Overview
Description
Bis(2-methylpentyl)phosphinic acid: is an organophosphorus compound with the molecular formula C12H27O2P. It is a phosphinic acid derivative, characterized by the presence of two 2-methylpentyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with 2-methylpentyl halides under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylpentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Chemistry: Bis(2-methylpentyl)phosphinic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can inhibit certain phosphatases, making it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Medicine: The compound’s ability to inhibit enzymes has potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as an extractant in hydrometallurgy. It helps in the selective extraction of metals from ores, improving the efficiency of metal recovery processes .
Mechanism of Action
The mechanism of action of bis(2-methylpentyl)phosphinic acid involves its interaction with molecular targets, primarily enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the phosphinic acid group and the enzyme’s active site residues. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of enzyme-inhibitor complexes .
Comparison with Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-methylbutyl)phosphinic acid
Comparison: Bis(2-methylpentyl)phosphinic acid is unique due to its specific 2-methylpentyl groups, which confer distinct steric and electronic properties. Compared to bis(2,4,4-trimethylpentyl)phosphinic acid, it has a different branching pattern, affecting its reactivity and binding affinity. The presence of 2-methylpentyl groups also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
185221-71-0 |
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Molecular Formula |
C12H27O2P |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
bis(2-methylpentyl)phosphinic acid |
InChI |
InChI=1S/C12H27O2P/c1-5-7-11(3)9-15(13,14)10-12(4)8-6-2/h11-12H,5-10H2,1-4H3,(H,13,14) |
InChI Key |
PZYNEQGDCTYVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CP(=O)(CC(C)CCC)O |
Origin of Product |
United States |
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